molecular formula C19H16ClNO B1420605 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-17-0

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420605
CAS RN: 1160254-17-0
M. Wt: 309.8 g/mol
InChI Key: DJQFVIARGOGDIR-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with a 3,4-dimethylphenyl group at the 2-position and a carbonyl chloride group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the specific conditions under which it’s used. For example, the carbonyl chloride group is typically quite reactive and could undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .

Scientific Research Applications

Reactivity in Organometallic Chemistry

  • Reactivity with Palladium Compounds : Cyclopalladated compounds involving 8-methylquinoline demonstrate intriguing reactivity patterns, particularly in the context of direct palladation and subsequent reactions with alkynes (Pereira, Pfeffer, & Rotteveel, 1989).

Applications in Ligand and Complex Formation

  • Formation of Palladium Allyl Phosphanylquinoline Complexes : Compounds like 8-diphenylphosphanylquinoline react with palladium allyl dimers, leading to the formation of complexes whose structures are influenced by the presence or absence of chloride ion (Canovese, Visentin, Santo, Chessa, & Bertolasi, 2010).

Synthesis and Characterization of Complexes

  • Organorhodium(III) Complex Synthesis : The metallation of 8-methylquinoline with rhodium(III) chloride hydrate leads to complex formations, characterized by various spectroscopic methods (Nonoyama, 1974).

Role in Solvolysis Reactions

  • Lithium Chloride-Induced Solvolysis : Chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, including those with cyclopalladated 8-methylquinoline, undergo lithium chloride-induced solvolysis in acetic acid solvent, showing unique reactivity patterns (Ryabov, 1984).

Photophysical Properties and Catalytic Applications

  • Photophysical Properties and Reactions with Copper(I) : The reactions of copper(I) chloride with sodium 2-methylquinolin-8-olate under CO pressure form cubane-like structures, demonstrating intriguing photophysical properties (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).

Analytical Applications

  • Use as a Fluorescence Derivatization Reagent : 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Handling such a compound would likely require appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various chemical reactions, studying its properties in more detail, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-7-8-14(9-13(11)3)17-10-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFVIARGOGDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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